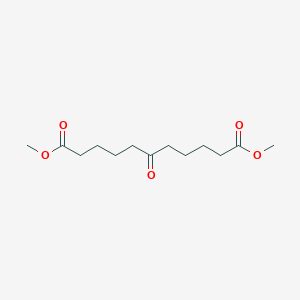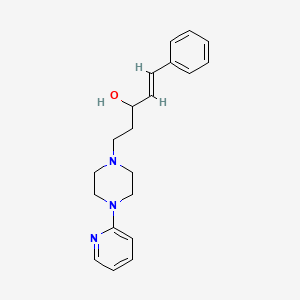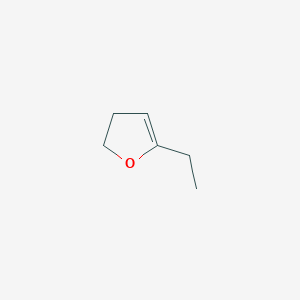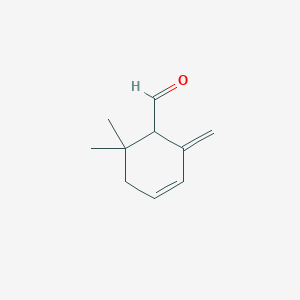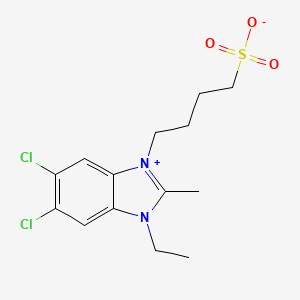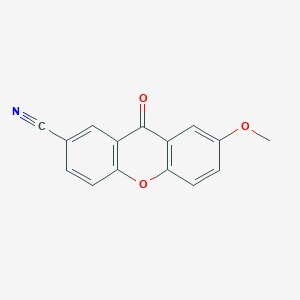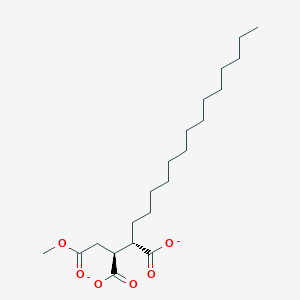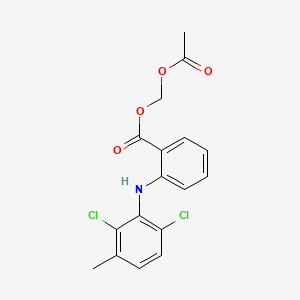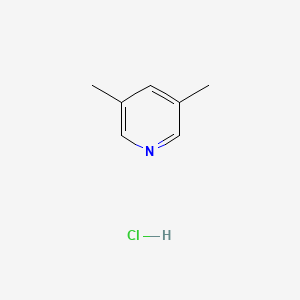
3,5-Dimethylpyridine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethylpyridine;hydrochloride, also known as 3,5-Lutidine hydrochloride, is a chemical compound with the molecular formula C7H9N·HCl. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 3rd and 5th positions on the pyridine ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Dimethylpyridine;hydrochloride can be synthesized through several methods. One common method involves the hydrogenation of 3,5-dimethylpyridine. This process typically uses a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, this compound is often produced by the reaction of 3,5-dimethylpyridine with hydrochloric acid. The reaction is carried out in a solvent such as toluene, and the product is isolated by crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethylpyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form 3,5-dimethylpiperidine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Lithium triethylborohydride (Super-Hydride) is often used for reduction reactions.
Substitution: Reagents such as sodium methoxide and triphosgene are used for substitution reactions.
Major Products Formed
Oxidation: 3,5-Dimethylpyridine N-oxide.
Reduction: 3,5-Dimethylpiperidine.
Substitution: Various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3,5-Dimethylpyridine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3,5-Dimethylpyridine;hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dimethylpyridine
- 2,4-Dimethylpyridine
- 2,5-Dimethylpyridine
- 2,6-Dimethylpyridine
- 3,4-Dimethylpyridine
Uniqueness
3,5-Dimethylpyridine;hydrochloride is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and physical properties. This positioning allows for specific interactions in chemical reactions and applications that are distinct from other dimethylpyridine isomers .
Propriétés
Numéro CAS |
36316-70-8 |
|---|---|
Formule moléculaire |
C7H10ClN |
Poids moléculaire |
143.61 g/mol |
Nom IUPAC |
3,5-dimethylpyridine;hydrochloride |
InChI |
InChI=1S/C7H9N.ClH/c1-6-3-7(2)5-8-4-6;/h3-5H,1-2H3;1H |
Clé InChI |
GBJHZEDEOAJNHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




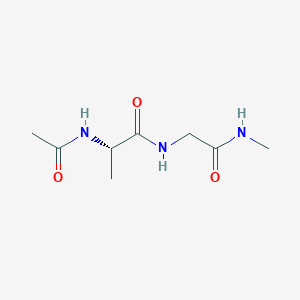

![2-[(Propan-2-yl)oxy]phenyl methoxycarbamate](/img/structure/B14681006.png)
